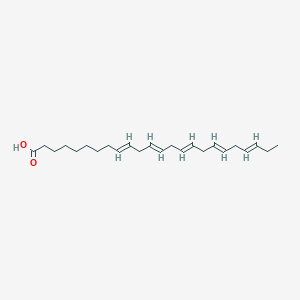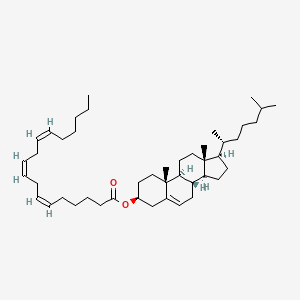
Cholesteryl gamma-linolenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl gamma-linolenate is a cholesteryl octadecatrienoate obtained by formal condensation of the carboxy group of gamma-linolenic acid with the hydroxy group of cholesterol. It has a role as a human blood serum metabolite. It derives from a gamma-linolenic acid.
Applications De Recherche Scientifique
Anti-inflammatory Effects in Chronic Inflammatory Diseases
Cholesteryl gamma-linolenate has demonstrated potential in treating chronic inflammatory diseases. A study by Dawczynski et al. (2011) found that the intake of gamma-linolenic acid led to significant changes in the concentrations of gamma-linolenic acid and dihomo-gamma-linolenic acid in plasma lipids, cholesteryl esters, and erythrocyte membranes, suggesting a possible benefit for therapy in chronic inflammatory diseases such as rheumatoid arthritis.
Radiosensitizing Role in Glioma Cells
Gamma-linolenic acid, including its form as cholesteryl ester, has been shown to increase the efficacy of radiotherapy in treating gliomas. Research by Antal et al. (2015) demonstrated that gamma-linolenic acid increased apoptosis in irradiated glioma cells, suggesting its potential as a therapeutic adjunct to radiation therapy in glioma treatment.
Transdermal Permeation Enhancer
Unsaturated fatty acid esters of cholesterol, including cholesteryl linolenate, have been explored as chemical permeation enhancers (CPEs) in transdermal drug delivery systems. A study by Rambharose et al. (2017) found that cholesteryl linolenate significantly enhanced drug permeation through the skin, indicating its potential utility in topical formulations for various classes of drugs.
Influence on Insulin Sensitivity and Menopause
The fatty acid composition of plasma cholesteryl esters, including dihomo-gamma-linolenic acid, correlates with insulin sensitivity. Lewis‐Barned et al. (2000) found significant correlations between these fatty acids and indices of insulin action in perimenopausal women, suggesting a link to adiposity and insulin action.
Stability and Cell Uptake in Nanoemulsions
Cholesteryl esters, including cholesteryl linoleate, have been studied for their role in the stability, peroxidation, and cell uptake of lipid nanoemulsions. A study by Almeida et al. (2010) demonstrated that nanoemulsions containing cholesteryl linoleate showed considerable differences in size, oxidation status, and cell survival and nanoemulsion uptake in tested cell lines, which could be relevant in protocol planning for lipid nanoemulsions in therapeutic or diagnostic applications.
Propriétés
Formule moléculaire |
C45H74O2 |
|---|---|
Poids moléculaire |
647.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,17-18,26,35-36,38-42H,7-10,13,16,19-25,27-34H2,1-6H3/b12-11-,15-14-,18-17-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Clé InChI |
GOHHVMNZYOLIPQ-AEYUOTALSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



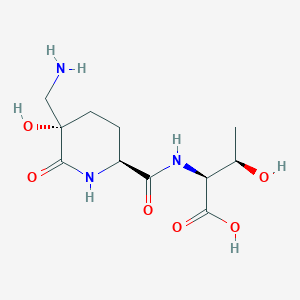


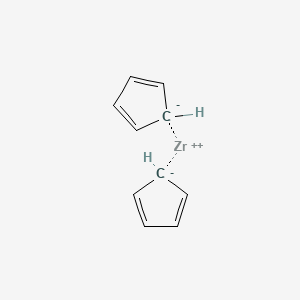
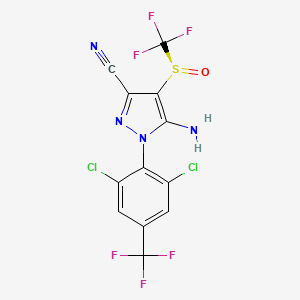
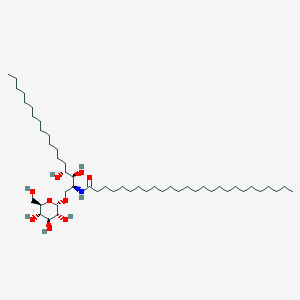
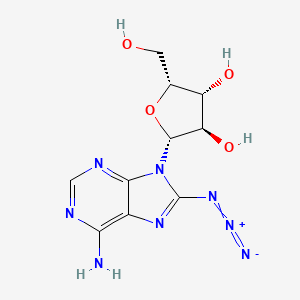
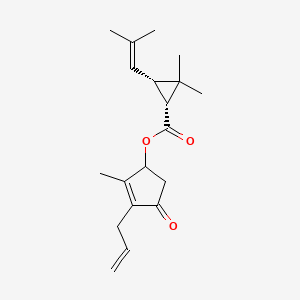
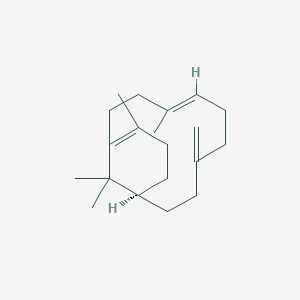
![2-[3-[[3-(4-Chloroanilino)-10-(4-chlorophenyl)phenazin-2-ylidene]amino]propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B1252606.png)
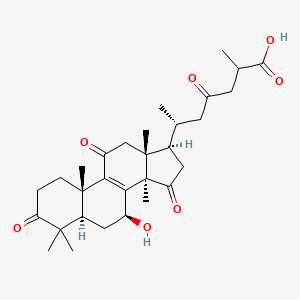
![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
![(2,4-dihydroxyphenyl)-[(1R,2S,6S)-6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone](/img/structure/B1252611.png)
